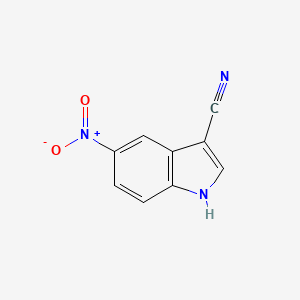

5-nitro-1H-indole-3-carbonitrile

Description

Properties

IUPAC Name |

5-nitro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-6-5-11-9-2-1-7(12(13)14)3-8(6)9/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLPDARNWZLNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289618 | |

| Record name | 5-nitro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7147-14-0 | |

| Record name | 7147-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 5-Nitroindole Scaffold

An In-depth Technical Guide to 5-nitro-1H-indole-3-carbonitrile for Advanced Research and Development

This guide provides an in-depth technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will explore its fundamental physicochemical properties, synthesis, analytical characterization, and its strategic application as a versatile building block in medicinal chemistry, particularly in the discovery of novel therapeutic agents.

The indole ring system is a highly privileged pharmacophore, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique aromatic and electronic properties allow it to interact with a wide range of biological targets, including enzymes and receptors, making it a cornerstone in medicinal chemistry.[1] Within this class, this compound (CAS No. 7147-14-0) emerges as a particularly valuable intermediate. The presence of the electron-withdrawing nitro group at the C5 position and the cyano group at the C3 position significantly modulates the electronic landscape of the indole core, providing distinct opportunities for chemical functionalization and influencing biological activity. This guide serves as a comprehensive resource for scientists aiming to leverage the properties of this compound in their research endeavors.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in experimental settings, from reaction setup to formulation. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7147-14-0 | [2][3][4] |

| Molecular Formula | C₉H₅N₃O₂ | [2][3] |

| Molecular Weight | 187.15 g/mol | [2][3] |

| Melting Point | 186-190 °C | [2] |

| Boiling Point | 452.9 °C at 760 mmHg | [2] |

| Density | 1.48 g/cm³ | [2] |

| Appearance | Expected to be a solid, likely yellow to brown, based on related nitroindoles. |

Synthesis and Chemical Reactivity

The synthesis of this compound can be logically approached from its corresponding aldehyde precursor, 5-nitro-1H-indole-3-carbaldehyde. This transformation is a well-established method for preparing aromatic nitriles.[5] The reactivity of the final compound is dominated by the electron-deficient nature of the aromatic ring system and the potential for nucleophilic addition to the nitrile group.

Proposed Synthetic Pathway: Dehydrative Conversion of Aldehyde

A robust method for synthesizing indole-3-carbonitriles involves the conversion of the corresponding indole-3-carboxaldehyde.[5] This typically proceeds through an intermediate, such as an oxime, followed by dehydration. An alternative, more direct approach utilizes reagents that facilitate the direct conversion of the aldehyde to the nitrile. The following protocol is adapted from established methodologies for nitrile synthesis from aldehydes.[5]

Experimental Protocol: Synthesis from 5-nitro-1H-indole-3-carbaldehyde

Objective: To convert 5-nitro-1H-indole-3-carbaldehyde to this compound.

Safety Precautions:

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Materials:

-

5-nitro-1H-indole-3-carbaldehyde (CAS: 6625-96-3)[6]

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

1-Nitropropane

-

Glacial acetic acid

-

Water (deionized)

-

Acetone

-

Hexane

-

Activated carbon

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add 5-nitro-1H-indole-3-carbaldehyde (1 equivalent), diammonium hydrogen phosphate (approx. 5 equivalents), 1-nitropropane (approx. 34 equivalents), and glacial acetic acid (sufficient to dissolve reactants).[5]

-

Rationale: Diammonium hydrogen phosphate in combination with a nitroalkane and acid provides an effective medium for the conversion of the aldehyde to the nitrile.[5]

-

Heat the mixture to reflux with vigorous stirring for 12-14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile solvents and reactants under reduced pressure using a rotary evaporator.[5]

-

To the resulting dark residue, add an excess of cold deionized water to precipitate the crude product.[5]

-

Collect the crude this compound by vacuum filtration, wash with water, and dry under reduced pressure.

-

Purification: Dissolve the crude product in a minimal amount of hot acetone, add a small amount of activated carbon for decolorization, and filter hot.[5]

-

Crystallize the product by slowly adding hexane to the filtrate. Cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a cold acetone-hexane mixture, and dry to a constant weight.

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier technique for this purpose.[7]

Expected Spectroscopic Features:

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ would show characteristic signals in the aromatic region (approx. 7.5-8.5 ppm). The proton on the indole nitrogen would appear as a broad singlet at a downfield chemical shift (>12 ppm).[8] The protons on the benzene portion of the indole will show splitting patterns influenced by the C5-nitro group.

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including the nitrile carbon (approx. 115 ppm) and carbons of the indole ring, with chemical shifts influenced by the electron-withdrawing substituents.[8]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak around 2220 cm⁻¹ for the nitrile (C≡N) stretch, N-H stretching around 3300 cm⁻¹, and strong absorptions around 1520 and 1340 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively.[8]

-

Mass Spectrometry (MS): Under Electrospray Ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 188.05.[7] The fragmentation pattern would likely involve loss of the nitro group or other characteristic cleavages of the indole ring.

Protocol: Purity Assessment by HPLC-MS

This protocol is adapted from established methods for related nitroindole intermediates and provides a robust framework for purity analysis.[7]

Objective: To determine the purity of a synthesized batch of this compound and confirm its molecular weight.

1. Sample Preparation:

-

Accurately weigh 1.0 mg of the sample.

-

Dissolve in 10.0 mL of a 50:50 (v/v) acetonitrile/water mixture to a final concentration of 100 µg/mL.[7]

-

Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm).[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for equilibration.[7]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 5 µL.[7]

-

UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.[7]

3. Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.[7]

-

Scan Range: m/z 100 - 500.

-

Data Analysis: Integrate the peak area of the target compound from the UV chromatogram to determine purity as a percentage of total peak area. Confirm the mass of the eluting peak corresponds to the expected [M+H]⁺ ion.

Applications in Drug Discovery: A c-Myc Targeting Scaffold

The 5-nitroindole scaffold has gained significant attention as a privileged structure for designing anticancer agents.[9] Derivatives have shown potent activity by targeting and stabilizing G-quadruplex (G4) structures, which are non-canonical DNA conformations found in guanine-rich sequences.[10]

Mechanism of Action:

A key target is the G-quadruplex located in the promoter region of the c-Myc oncogene.[9] The c-Myc gene is a critical transcription factor that is overexpressed in up to 80% of human cancers, driving proliferation and inhibiting apoptosis.[9]

-

Binding and Stabilization: 5-nitroindole derivatives can selectively bind to the c-Myc G4 structure. This interaction is often stoichiometric, with multiple ligand molecules binding to the G4 DNA.[10]

-

Transcriptional Repression: The stabilization of this G4 structure acts as a physical barrier, preventing the transcriptional machinery from accessing the promoter.

-

Downregulation of c-Myc: This leads to the downregulation of c-Myc protein expression.[9][10]

-

Cellular Effects: The reduction in c-Myc levels induces cell cycle arrest and triggers apoptosis in cancer cells, contributing to the compound's cytotoxic effects.[9][10]

Furthermore, some 5-nitroindole compounds have been observed to increase intracellular levels of Reactive Oxygen Species (ROS), adding another layer to their anticancer activity.[9][10]

Caption: Mechanism of c-Myc inhibition by 5-nitroindole derivatives.

Safety and Handling

-

Hazards: Compounds in this class may be harmful if swallowed, toxic in contact with skin, and cause serious eye irritation.[11][12]

-

Handling: Always handle the compound in a chemical fume hood. Use appropriate PPE, including gloves, lab coat, and safety glasses. Avoid creating dust.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- BenchChem (2025). Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.

- ChemBK (2024). 5-Nitro-1H-indole-3-carboxylic acid.

- Alfa Chemistry (n.d.). CAS 7147-14-0 1H-Indole-3-carbonitrile,5-nitro-.

- ChemicalBook (n.d.). 5-Nitroindole synthesis.

- ChemicalBook (n.d.). This compound | 7147-15-1.

- Sigma-Aldrich (2025). SAFETY DATA SHEET.

- The Royal Society of Chemistry (n.d.). Supporting information.

- PubChem (2025). 5-nitro-1H-indole-3-carbaldehyde | C9H6N2O3 | CID 246039.

- Chandra, A. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches.

- PubChem (2025). 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | C15H10N2O4 | CID 700784.

- Fisher Scientific (2023). SAFETY DATA SHEET - 5-Nitro-1H-indole-3-carbaldehyde.

- Organic Syntheses (n.d.). indole-3-carbonitrile.

- CDH Fine Chemical (n.d.). material safety data sheet sds/msds.

- Fisher Scientific (2021). SAFETY DATA SHEET.

- BenchChem (2025). Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols.

- BenchChem (2025). Purity Assessment of 2-(5-nitro-1H-indol-3-yl)acetonitrile: A Comparative Guide Using HPLC-MS.

- Fisher Scientific (2010). SAFETY DATA SHEET - Indole-3-carbonitrile.

- Tiwari, A., & Jain, M. (2010). Mass spectral studies of nitroindole compounds. TSI Journals.

- Nimbarte, V., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.

- Boston BioProducts (n.d.). This compound, min 97%, 1 gram.

- Sigma-Aldrich (n.d.). 5-Nitro-1H-indole-3-carbaldehyde | 6625-96-3.

- Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.).

- BLD Pharm (n.d.). 10-226216 - this compound.

- Nimbarte, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.

Sources

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 10-226216 - this compound | 7 [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-nitro-1H-indole-3-carbaldehyde | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

5-nitro-1H-indole-3-carbonitrile spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-nitro-1H-indole-3-carbonitrile

Introduction

This compound (CAS No. 7147-14-0) is a heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry and materials science.[1] The strategic placement of a nitro group at the C5 position and a nitrile group at the C3 position renders it a valuable synthon for the development of novel therapeutic agents and functional materials.[2][3] The electron-withdrawing nature of these substituents significantly modulates the electronic properties of the indole ring, making precise structural verification paramount for its application in research and development.

Molecular Structure and Numbering

For clarity in spectral assignments, the following IUPAC numbering scheme for the this compound scaffold will be used throughout this guide.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.[4] By analyzing the chemical shifts, coupling constants, and signal integrations, a complete structural map can be assembled.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra for indole derivatives.

-

Sample Preparation : Accurately weigh ~5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆, which is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

-

Instrumentation : Transfer the solution to a 5 mm high-precision NMR tube.

-

Data Acquisition : Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information on the number of attached protons.[5]

Figure 2. Standard workflow for NMR sample analysis.

¹H NMR Spectroscopic Data (Predicted)

The predicted ¹H NMR data is based on analysis of the closely related 5-iodo-1H-indole-3-carbonitrile[5] and 3-methyl-5-nitro-1H-indole,[6] with adjustments made for the known strong deshielding effects of the C5-nitro group. The spectrum is predicted in DMSO-d₆ at 400 MHz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | ~12.9 | br s | - |

| H4 | ~8.80 | d | J ≈ 2.2 Hz |

| H2 | ~8.65 | s | - |

| H6 | ~8.15 | dd | J ≈ 9.0, 2.2 Hz |

| H7 | ~7.80 | d | J ≈ 9.0 Hz |

Interpretation of the ¹H NMR Spectrum:

-

H1 (N-H, ~12.9 ppm) : The indole N-H proton is typically observed as a broad singlet far downfield, and this effect is exacerbated by the electron-withdrawing nitro group. In DMSO-d₆, this proton is readily observable.[5]

-

H4 (~8.80 ppm) : This proton is the most deshielded on the benzene ring. It experiences a strong deshielding effect from the adjacent C5-nitro group and the magnetic anisotropy of the pyrrole ring. It appears as a doublet due to ortho-coupling with H6 (a small meta-coupling, which appears as a doublet of doublets).[6]

-

H2 (~8.65 ppm) : The C2 proton of an indole ring is typically downfield. In this case, its chemical shift is significantly influenced by the electron-withdrawing nitrile group at C3, causing it to appear as a sharp singlet.

-

H6 (~8.15 ppm) : This proton is ortho to the nitro group, leading to a significant downfield shift. It appears as a doublet of doublets due to ortho-coupling with H7 (J ≈ 9.0 Hz) and meta-coupling with H4 (J ≈ 2.2 Hz).[6]

-

H7 (~7.80 ppm) : This proton is shifted downfield relative to unsubstituted indole but less so than H4 and H6. It appears as a doublet due to ortho-coupling with H6 (J ≈ 9.0 Hz).[5]

¹³C NMR Spectroscopic Data (Predicted)

The predicted ¹³C NMR data is derived by comparing the spectra of 5-iodo-1H-indole-3-carbonitrile[5] and other 5-nitroindole derivatives.[6] The spectrum is predicted in DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 | ~142.0 |

| C7a | ~138.5 |

| C2 | ~136.0 |

| C3a | ~128.0 |

| C6 | ~118.5 |

| C4 | ~117.0 |

| C(N) | ~115.5 |

| C7 | ~113.0 |

| C3 | ~88.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons (C3, C3a, C5, C7a, C≡N) :

-

C5 (~142.0 ppm) : The carbon directly attached to the nitro group is significantly deshielded and will appear far downfield.

-

C7a (~138.5 ppm) : This is the bridgehead carbon adjacent to the indole nitrogen.

-

C3a (~128.0 ppm) : The second bridgehead carbon.

-

C(N) (~115.5 ppm) : The nitrile carbon typically appears in this region.

-

C3 (~88.0 ppm) : The carbon bearing the nitrile group is shifted significantly upfield, a characteristic feature for C3-substituted indoles, especially with an electron-withdrawing group like nitrile.[5]

-

-

Protonated Carbons (C2, C4, C6, C7) :

-

C2 (~136.0 ppm) : This carbon is highly deshielded due to its position adjacent to the nitrogen and its sp² character.

-

C6 (~118.5 ppm) and C4 (~117.0 ppm) : These carbons are in the aromatic region, with their shifts heavily influenced by the C5-nitro group.

-

C7 (~113.0 ppm) : This carbon is typically the most upfield of the benzene ring carbons in the indole system.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique fingerprint of the compound.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation : Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Record the spectrum over the range of 4000 to 400 cm⁻¹. Perform a background scan first, which is then automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands (Predicted)

The predicted IR data is based on established group frequencies and data from analogous structures like 5-iodo-1H-indole-3-carbonitrile.[5][7]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300 | N-H Stretch | Medium |

| ~2225 | C≡N Stretch (Nitrile) | Strong, Sharp |

| ~1520 | N-O Asymmetric Stretch (Nitro) | Strong |

| ~1345 | N-O Symmetric Stretch (Nitro) | Strong |

| ~3100-3000 | C-H Aromatic Stretch | Medium |

| ~1600-1450 | C=C Aromatic Ring Stretches | Medium-Strong |

| ~900-675 | C-H "Out-of-plane" Bending | Strong |

Interpretation of the IR Spectrum:

-

N-H Stretch (~3300 cm⁻¹) : This band is characteristic of the indole N-H group.

-

C≡N Stretch (~2225 cm⁻¹) : The nitrile group gives rise to a very characteristic sharp, strong absorption in this region. Conjugation with the indole ring system places it in the 2240-2220 cm⁻¹ range.[7] The spectrum for 5-iodo-1H-indole-3-carbonitrile shows this peak at 2218 cm⁻¹, providing a strong reference point.[5]

-

N-O Stretches (~1520 and ~1345 cm⁻¹) : The presence of the nitro group is definitively confirmed by two strong absorptions. The asymmetric stretch appears at a higher frequency (~1520 cm⁻¹) and the symmetric stretch at a lower frequency (~1345 cm⁻¹). These are among the most intense bands in the spectrum.[8]

-

Aromatic C=C and C-H Vibrations : The absorptions for aromatic C-H stretching and C=C ring stretching confirm the presence of the indole's aromatic system. The C-H out-of-plane bending bands in the fingerprint region can give clues about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable structural clues.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction : Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization : Introduce the sample into the mass spectrometer using an Electrospray Ionization (ESI) source, typically in positive ion mode. ESI is a soft ionization technique that usually yields the protonated molecular ion [M+H]⁺.

-

Analysis : Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain an accurate mass measurement.

Predicted Mass Spectrum Data

-

Molecular Formula : C₉H₅N₃O₂

-

Molecular Weight : 187.16 g/mol [2]

-

Exact Mass : 187.0382

-

Predicted [M+H]⁺ Ion : m/z 188.0455

Proposed Fragmentation Pathway:

The fragmentation of indole derivatives often involves characteristic losses. For this compound, a plausible pathway would involve the initial formation of the molecular ion, followed by losses related to the nitro and nitrile groups.

Figure 3. Proposed MS fragmentation pathway for this compound.

-

Molecular Ion (m/z 187) : The parent molecular ion should be clearly visible.

-

Loss of NO₂ (m/z 141) : A common fragmentation for aromatic nitro compounds is the loss of the nitro group (46 Da).

-

Loss of NO (m/z 157) : Another characteristic fragmentation is the loss of nitric oxide (30 Da).

-

Loss of HCN (from m/z 141 to 114) : Indole rings are known to fragment via the loss of hydrogen cyanide (27 Da) from the pyrrole ring, a process that is characteristic of the indole core structure.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides the foundational protocols and detailed spectral interpretations necessary for researchers, scientists, and drug development professionals. While based on predicted data from close structural analogs, the analysis presented herein offers a robust framework for the verification and quality control of this important chemical entity, ensuring its reliable application in further scientific endeavors.

References

-

Wang, L., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for "Iridium-catalysed methylation of indoles and pyrroles with methanol". Retrieved December 30, 2025, from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved December 30, 2025, from [Link]

-

PubChem. (n.d.). 5-nitro-1H-indole-3-carbaldehyde. Retrieved December 30, 2025, from [Link]

-

NIST. (n.d.). 1H-Indole-2,3-dione, 5-nitro-. In NIST Chemistry WebBook. Retrieved December 30, 2025, from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved December 30, 2025, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved December 30, 2025, from [Link]

-

PubChem. (n.d.). ML354. Retrieved December 30, 2025, from [Link]

-

NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 5-nitro-. In NIST Chemistry WebBook. Retrieved December 30, 2025, from [Link]

-

PubChem. (n.d.). 3-nitro-1H-indole-7-carbonitrile. Retrieved December 30, 2025, from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved December 30, 2025, from [Link]

-

PubChem. (n.d.). 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid. Retrieved December 30, 2025, from [Link]

-

Wiley Online Library. (n.d.). Supporting Information for "Domino Reactions of 3-Alkyl-3-nitro-3H-indoles with 1,3-Dicarbonyl Compounds". Retrieved December 30, 2025, from [Link]

-

ACS Publications. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. Retrieved December 30, 2025, from [Link]

-

Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Retrieved December 30, 2025, from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved December 30, 2025, from [Link]

Sources

- 1. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 2. calpaclab.com [calpaclab.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 5-Nitroindole(6146-52-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-nitro-1H-indole-3-carbonitrile from Indole

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for converting indole into 5-nitro-1H-indole-3-carbonitrile, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. The document elucidates the strategic considerations underpinning the chosen synthetic route, focusing on the regioselective control of electrophilic substitution on the indole nucleus. We present a validated two-stage methodology, beginning with the selective nitration of indole at the C5 position, followed by the introduction of a carbonitrile functional group at the C3 position via a Vilsmeier-Haack formylation and subsequent conversion. This guide offers detailed mechanistic insights, step-by-step experimental protocols, quantitative data summaries, and visual diagrams to provide researchers, chemists, and drug development professionals with a thorough and actionable resource for the synthesis of this important molecule.

Introduction and Strategic Overview

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1] Functionalization of the indole ring allows for the precise modulation of a molecule's biological activity. This compound is a particularly valuable intermediate, as the nitro group can serve as a handle for further transformations (e.g., reduction to an amine) and the carbonitrile can be converted into various functional groups such as amines, carboxylic acids, or tetrazoles.[2] Derivatives of 5-nitroindole have demonstrated potential as anticancer agents, highlighting the importance of efficient and scalable synthetic routes.[3][4]

The Challenge of Indole Functionalization

The synthesis of disubstituted indoles requires careful strategic planning due to the inherent reactivity of the indole nucleus. The pyrrole ring is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack.[5] Specifically, the C3 position is the most nucleophilic site, estimated to be 10¹³ times more reactive than benzene, due to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate (the Wheland intermediate).[1][6]

Directly synthesizing this compound presents a classic chemoselectivity challenge: how to introduce substituents at both the electron-rich C3 position and the less reactive C5 position in the correct order.

Retrosynthetic Analysis and Strategy Selection

Two primary synthetic strategies can be envisioned:

-

Strategy A (Nitration First): Introduce the nitro group onto the indole core first, followed by the introduction of the carbonitrile.

-

Strategy B (Cyanation First): Introduce the carbonitrile group at C3, followed by nitration.

Our analysis concludes that Strategy A is the superior approach . The reasoning is as follows:

-

Critique of Strategy B: If indole is first converted to indole-3-carbonitrile, the subsequent nitration step becomes problematic. The electron-withdrawing nature of the cyano group at C3 deactivates the pyrrole ring towards further electrophilic substitution. This directs the incoming nitronium ion (NO₂⁺) to the benzene ring. However, published research shows that the nitration of indole-3-carbonitrile with concentrated nitric acid yields predominantly the 6-nitro derivative, with the 4-nitro isomer as a minor product.[7] The desired 5-nitro isomer is not the major product, making this route inefficient.

-

Justification for Strategy A: This route involves first nitrating indole to form 5-nitroindole. While direct nitration of indole with mixed acid (HNO₃/H₂SO₄) typically leads to polymerization, conditions can be controlled to achieve C5 selectivity.[5][8] In strongly acidic media, the highly nucleophilic C3 position is protonated, forming a 3H-indolium cation. This deactivates the pyrrole ring, directing the electrophilic nitronium ion to the benzenoid ring, with a preference for the C5 position (para to the nitrogen atom).[1][5] The resulting 5-nitroindole intermediate can then be functionalized at the still-reactive C3 position. This sequence provides excellent regiochemical control.

The chosen synthetic workflow is illustrated below.

Part 1: Synthesis of 5-Nitroindole (Intermediate I)

The critical first step is the regioselective nitration of indole at the C5 position. As discussed, this is achieved by leveraging the protonation of C3 under strongly acidic conditions to direct the electrophile to the benzene ring.

Mechanistic Rationale

The mechanism involves the in-situ generation of the nitronium ion (NO₂⁺) from nitric acid in a strong acid medium like sulfuric or acetic acid. The indole substrate is protonated at C3, forming an indolium cation. This intermediate protects the pyrrole ring from attack and directs the nitronium ion to the C5 position, which is electronically favored. Subsequent deprotonation re-aromatizes the ring system to yield the 5-nitroindole product.

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. experts.umn.edu [experts.umn.edu]

- 8. bhu.ac.in [bhu.ac.in]

A Technical Guide to the Biological Activity of 5-Nitro-1H-indole-3-carbonitrile Derivatives: A Focus on Anticancer Mechanisms

Executive Summary: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] The strategic introduction of a 5-nitro group and a 3-carbonitrile moiety creates the 5-nitro-1H-indole-3-carbonitrile framework, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. This guide provides a comprehensive technical overview of these derivatives, focusing on their potent anticancer activities. We will explore their synthesis, detailed mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. The primary anticancer mechanism discussed is the targeted stabilization of G-quadruplex (G4) DNA structures within the c-Myc oncogene promoter, leading to transcriptional repression, cell cycle arrest, and apoptosis.[3][4][5] Additional mechanisms, including the modulation of key cellular signaling pathways and the induction of oxidative stress, will also be examined.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The therapeutic efficacy of this scaffold arises from the synergistic contribution of its three core components: the indole ring, the 5-nitro group, and the 3-carbonitrile group.

The Indole Moiety: A Cornerstone of Bioactive Molecules

The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products and synthetic drugs. Its structure allows it to mimic peptides and interact with a wide range of biological targets, including enzymes and receptors, through various non-covalent interactions.[1][2] This inherent bioactivity makes it an excellent starting point for drug design.

The Role of the 5-Nitro Group: Enhancing Cytotoxicity and Target Interaction

The introduction of a strong electron-withdrawing nitro group at the 5-position of the indole ring is a key modification for enhancing biological activity.[6] The 5-nitro group is a common feature in many cytotoxic indole compounds, contributing significantly to their anticancer properties.[7] Its presence can influence the electronic properties of the entire molecule, enhancing its ability to interact with biological targets like G-quadruplex DNA.[3]

The 3-Carbonitrile Group: A Versatile Pharmacophore

The nitrile (-C≡N) group at the C3 position is a versatile pharmacophore. It is a hydrogen bond acceptor and can act as a bioisostere for a carbonyl group, mimicking its interactions with enzyme active sites.[8] This functional group is critical for orienting the molecule within a target's binding pocket and contributes to the overall pharmacological profile.

Synthesis Strategies for this compound Analogs

Rationale for Synthetic Design

An efficient and modular synthetic route is crucial for generating a library of analogs for structure-activity relationship (SAR) studies. A common and effective strategy involves a two-step process starting from commercially available 5-nitroindole.[6] This approach first introduces a functional handle at the C3 position, which is then converted to the desired carbonitrile.

Core Synthesis Workflow

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile

This protocol outlines the synthesis of an analog, 2-(5-nitro-1H-indol-3-yl)acetonitrile, adapted from established methods.[6] It begins with the formylation of 5-nitroindole, followed by conversion of the resulting aldehyde to the acetonitrile.

Part A: Synthesis of 5-Nitro-1H-indole-3-carboxaldehyde (Vilsmeier-Haack Reaction)

-

Materials: 5-Nitroindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), 30% aqueous Sodium hydroxide (NaOH), Ice bath, Standard laboratory glassware.

-

Procedure:

-

Dissolve 5-nitroindole in anhydrous DMF in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add POCl₃ dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of 30% aqueous NaOH solution until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Scientist's Note: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like indole, specifically at the C3 position. The electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, is generated in situ from POCl₃ and DMF.

Part B: Conversion to 2-(5-nitro-1H-indol-3-yl)acetonitrile

-

Materials: 5-Nitro-1H-indole-3-carboxaldehyde, Sodium cyanide (NaCN), Sodium borohydride (NaBH₄), Methanol, Water.

-

Procedure:

-

In a suitable flask, dissolve the aldehyde from Part A in methanol.

-

Add an aqueous solution of NaCN to the mixture. Caution: This step must be performed in a well-ventilated fume hood under basic or neutral conditions to avoid the generation of highly toxic hydrogen cyanide gas.[6]

-

Stir the mixture at room temperature for 10-15 minutes.

-

Carefully add NaBH₄ in small portions. The reaction may be exothermic.

-

Stir the reaction at room temperature for 1 hour, monitoring progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Anticancer Activity: The Primary Therapeutic Promise

Derivatives of the 5-nitroindole scaffold have demonstrated broad-spectrum anticancer activities against various cancer cell lines, including HeLa (cervical cancer).[3][5] Their efficacy stems from a multi-pronged attack on cancer cell biology.

Mechanism of Action 1: Stabilization of the c-Myc G-Quadruplex

A primary mechanism of action is the targeted stabilization of G-quadruplex (G4) DNA structures.[4][5] G4s are non-canonical DNA structures formed in guanine-rich sequences, which are prevalent in the promoter regions of oncogenes like c-Myc.[3][5] The c-Myc transcription factor is overexpressed in up to 80% of human cancers.[5] By binding to and stabilizing the G4 structure in the c-Myc promoter, these compounds inhibit transcription, leading to the downregulation of c-Myc protein expression.[3][9] This, in turn, induces cell-cycle arrest and apoptosis in cancer cells.[4][9]

Caption: Mechanism of c-Myc downregulation by G-quadruplex stabilization.

Biophysical studies, including NMR spectroscopy, have shown that these compounds can interact with the terminal G-quartets of the c-Myc G4 DNA, often in a 2:1 ligand-to-DNA stoichiometry.[3][9]

Mechanism of Action 2: Modulation of Cellular Signaling Pathways

Indole derivatives are also known to exert their anticancer effects by modulating critical cellular signaling pathways.[7] A key pathway implicated is the PI3K/Akt/mTOR pathway, which is fundamental for cancer cell growth, proliferation, and survival. By inhibiting key kinases in this pathway, such as PI3K, Akt, or mTOR, these compounds can effectively shut down pro-survival signals and halt proliferation.[7]

Mechanism of Action 3: Induction of Reactive Oxygen Species (ROS)

Several studies have shown that 5-nitroindole derivatives can increase the intracellular concentration of reactive oxygen species (ROS) within cancer cells.[3][4][9] While normal cells can manage a certain level of oxidative stress, cancer cells often operate at a higher baseline, making them more vulnerable to further ROS induction. This elevated oxidative stress can damage cellular components and trigger apoptotic cell death pathways.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of these derivatives is significantly influenced by the nature and position of substituents on the indole ring.[7]

-

The 5-Nitro Group: As previously mentioned, this group is often critical for potent cytotoxic activity.[3][7] Comparative studies show that the 5-nitroindole compound binds more strongly than the corresponding unsubstituted indole.[3]

-

Substituents at N1: The nature of the substituent at the N1 position of the indole ring is crucial for modulating activity. For example, attaching a pyrrolidine-containing propyl chain at N1 has been shown to produce compounds with potent G4 binding and antiproliferative effects.[3][5]

-

The 3-Carbonitrile/Acetonitrile Group: This group is integral to the pharmacophore, and modifications in this region would likely have a significant impact on activity.

| Structural Feature | Observation | Impact on Activity | Reference |

| Indole C5 Position | The 5-nitro group is superior to an amino or unsubstituted position. | Enhances cytotoxicity and G4 binding. | [3] |

| Indole N1 Position | Alkyl chains with terminal amines (e.g., pyrrolidine) are effective. | Potent G4 binding and antiproliferative effects. | [3][5][10] |

| Indole Core | The indole scaffold itself is preferred over other heterocycles. | The indole core is crucial for G4 binding affinity. | [3][10] |

In Vitro Evaluation: Protocols and Data

Experimental Workflow for Anticancer Evaluation

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Protocol: Cell Viability Assessment (Alamar Blue Assay)

This protocol is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC₅₀).[3][5]

-

Materials: HeLa cells (or other cancer cell lines), cell culture medium, 96-well plates, Alamar blue reagent, test compounds, plate reader.

-

Procedure:

-

Seed HeLa cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

Add Alamar blue reagent to each well and incubate for an additional 2-4 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

-

-

Rationale: The Alamar blue assay is a reliable method that measures the metabolic activity of living cells. The active ingredient, resazurin, is reduced to the fluorescent resorufin by metabolically active cells, providing a direct and non-toxic measure of cell proliferation.

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol determines the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.[4]

-

Materials: HeLa cells, 6-well plates, test compound, Propidium Iodide (PI) staining solution, RNase A, Flow cytometer.

-

Procedure:

-

Treat cells in 6-well plates with the test compound at a relevant concentration (e.g., its IC₅₀) for 24-48 hours.

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store them at -20°C.

-

On the day of analysis, wash the cells to remove ethanol and resuspend them in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

-

Data Interpretation: An accumulation of cells in the sub-G1 phase is indicative of apoptosis, while an increase in the G1 phase population suggests a G1 cell cycle arrest.[3][9]

Data Summary: IC₅₀ Values of Key Derivatives

The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa cell line.[5]

| Compound ID | Description | IC₅₀ Value (μM) |

| Compound 5 | 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | 5.08 ± 0.91 |

| Compound 7 | (E)-3-(5-Nitro-1H-indol-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one | 5.89 ± 0.73 |

Emerging Biological Activities and Future Perspectives

While the anticancer properties of this compound derivatives are the most extensively studied, the broader indole class is well-known for a wide spectrum of biological activities, including antimicrobial and antiviral effects.[1][2][11]

-

Antimicrobial Potential: Indole derivatives have shown activity against various bacterial and fungal pathogens, including multidrug-resistant strains like MRSA.[11] The mechanisms often involve the disruption of cell membranes or the inhibition of essential enzymes.[12]

-

Antiviral Potential: The indole scaffold is present in several antiviral drugs.[13] These compounds can act as inhibitors of viral entry, fusion, or key viral enzymes like reverse transcriptase and polymerase.[13]

The potent electronic and structural features of the this compound scaffold make it a compelling candidate for exploration in these other therapeutic areas. Future research should focus on screening these derivatives against a diverse panel of viral and microbial pathogens to unlock their full therapeutic potential.

Conclusion

This compound derivatives represent a highly promising class of compounds in drug discovery. Their well-defined synthesis, potent anticancer activity, and multi-faceted mechanism of action—centered on the innovative strategy of targeting G-quadruplex DNA—make them compelling candidates for further preclinical and clinical development. The detailed protocols and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals aiming to build upon this privileged scaffold to create next-generation therapeutics.

References

- Application Notes and Protocols for the Synthesis of 2-(5-Nitro-1H-indol-3-yl)acetonitrile Analogs. Benchchem. [URL: https://vertexaisearch.cloud.google.

- Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs as Anticance. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-n5R9ZoI2Yh-5wmvkvJkSjwdEd3VXEuWRtMpzIX9FFztsCgHXjCTZ_u9qELs7zPPCcJlL-QJ8goEoxefTLIgAWyg4jxTlOVXTWpMHRXaOYtrzwIrjBGBdVbw8W4ufKbl8xx6uBxN96Ip04CkjLrjKDxVYOY2dPILXxsG5l8QmAxttVBFCyvUziO86-i8rN-s0ZipaVbdu39TMeVofq_uaO1w91Y6uakbz-H9aZuN3RUPiAnP_9KcffBkkFDF_-kflUeU2UzUyBbcboniM_SYGnAUEyuOPdgdDmIrDQ20R4Xkk]

- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTUvu0sHmaSQccVkp9zhsQYIY_c8yieCb4V2umowj8iNVlECh9SDJXexzZ-evIj1E8HmeDGJCqJvJXV1NaOV5SnnF-b8mpAFzTxcNFcp30r3HaY61cFX6nfmVfERA6vs8prT9uqv11jPctFQ==]

- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnmN3utrnmDZ1_wBtNw0o3HKN-LuwwLh52gcVb4RJACRImyS9Fgec-ACbtUX71o2SkBOceaget3F3H4IwqJTwnpkANd2njz92FwxFsM730aIX7Jq7In4iBmC63ZnDGV8nfXQA=]

- Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE0IxdmTPdneFiZV-PgVCj8-3EdybSUIb9vdCpIjxU7SgsKD3sF_EngptPOHf6DUReDBEExU7QnmOIWAdNJbfEvHT2fOiqg21IhGlxw-ichJQ3lqc_cjCmx0r4VhpPB7rxHF2WvgqEfpcaqN3r8_ii7W6srtte5B5v1VKJwKE5Vt2-jniiFRVtCHRTI81RrI3B0s1UEMUd7Q1Jp9IIQ9GseGTTzyd0rl87if27-acImL5Tq3D3]

- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJM41gKPC373cTgwK498Eescu09c8d6yn51mojvL8e827K8h519kjw5rCUZfi-qBYAizMba9pmZVY77FPeSnlg3zhwRYLQ8qNZarEfpqaKQsB_uw8STJc75u8nW7FQcrIyT6mexJXIEb0Je5oinRp7brsJ5vtmMacu-dqk2JqO8b1J9_FvPpNZiL91GCrVrBIQK5qy1s9HhXQ_P0rivBA=]

- Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbhu3SjvAhynm9avlAl2zftc_0DUNxnHZwp8PPNXnnBIe63dRadLrCD1SErpnwP-I2pdP2DFQ6sHorIvv0vqD0KIxvHJgMMlIkVfxeShAO9a_4_KCCZmu5-L4pzFQTCozNyr6syKnLcTJilZPtX3Rx7SENb7qZ80-9P748sscI3ZZ3NKdRKrH5r4D8_Lb64TF9edApPVplchhsuJvPL02MP1z81MkWqZi_xQCFvhe0cOP-zBeF75qi9i8dMoTDMwwNGN8IRjeY9Gj-M6GsMSkSJlTYOLtOlO3V3-gRKqSzy3dLZ6HvbrWGh-Kn]

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKxifnzKn2zRhCXMo3EbKictF8tZ6T5BPfAMKmTd5F5ErBZd46DsYQs9CkCdVWm8SzFMwJqr2gw2xEWs00iuOjqpdVPhkRnFuD8IjE_qvDzKFBDXFWGab9oZ4rdgPyzkabt-Uqn2t991ywVsY=]

- A review on indole synthesis from nitroarenes: classical to modern approaches. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQycFY51n9RN_g0fMBR8TPBPtqzv3JA5VCBtjrE9rvKXBr8DRj4dcrJUWfjmF6i2A59cojbwylkVsFt7W6Gx5gkpYn0OeRubxCshahbxTR6xSyyZbfvnma6MNaebNcOkfx-1veey5zRIKzR816vjoK4TIQ2ANr-IE=]

- Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg4YBi4_4AmLrJzSVBPMh9Z-qy7MTkeJ5u13oUriY9qw8g4l5kCJF7OlW8An9yFxfkq390wFg8unS8_dOqjSGiwAssMD2Ow-tMOMveXyUZrNTQOfuzJQCkTyerJ7eBOYFCIw==]

- A review on recent developments of indole-containing antiviral agents. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMPLyIwXziRfriuV63rW-l4RsT9tQZbXfBMM02dwiFgYp1eOIzyEUBm4s6kn98587ef_LL9VIKmk0yy8SsQCNyACvJ2Fb_Z243pY_AcuLAXsd8nOcByTZgTsYtV_UY2-mJ3_TnYiNKIWkRRA==]

- Recent advancements on biological activity of indole and their derivatives: A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN7UamCG8D0AIAmFvdcQixhuc2zMJgYfpqH2NeM6nxDaUg_i0jElQb3m3i8sxkoyelH1hzxAYFpotepOeFLBvhUb9WpZnhAsve_AKVD_Xwy-k67_LO-XLTjjWPPbN514rccQPFe2VUGxVMDTgymvjVAcfDB4DJ_sLFF9LndXHYEvR-KoDd6Hj87x7WJgDNk3XFZWrLSgWkSjv9Lv3vAL_ohCoUq7wmI8O0wz_y7W4lEFiYiL-2qFylUmxjxWzdDxWd]

- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvWRYPCek22gIX8LqazK-vtpElY1LqfDL_3RRL0pPRb_2EPmwcnV7vz_SJ1QaVDfBwD0obYKNmUz7wPQqj0_ozzdNQ3VVxjLNXALe88fkF7EZhWpnFAuChKrmM2PFbRMLm2SVxLvdpYAtR8XtfLpvLCIs-x8WwC5juFJKxwArna9skLburuyE=]

- Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoMwktb9LbCH8_yoAkb_nfCFoLqergrXUN-0_Jcwe5iKJcoXM70-dV89eSbuYIb_pxeSaGGH8EsngfvSQ-WNy77pOyheZ78_W_IpyJyhiMfVxiZqKceQFE6rZvUH53z-0xU-Y58TIqMkKvbe4j3D7ysIqhldCylbxRLQw=]

- Antiviral Properties of 5-Sulfamoyl-1H-Indole-Linked Spirothiazolidinone Derivatives: A Study on Human Parainfluenza Virus-2. AVESIS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOfnRPtJo2fEWLrhV1H9It7JbRDtosd3bZ8JzHao9olf4Yp8o39UNpiKTqXHgyjGx_QE6jTpQCIrETt3DgXW6lBHwV-q97MvU3zbcPOeDLvW80US3EjcGYL0njciKw9UTRcTfzm7o8zU3dIhoSW5CbvDTuZv_2PqeesNkQgnlleNGGyC7bBaGVNj6XsiK-zuDk3dIjGcF4hnHGCphZ2ZhrElxISINgX1DKpyqiyURWpr1KT4RcXG-Q8BCUeOdaK1CbGVFEzOnIkYkANJTIYsD-78G1_U9ghTSLU1LMRQ4CdG0MILMSuKijII0LIZCi30rFPPjItCxkv-2sdXiaHMTS7_dS67bozCrZ9Egs3A==]

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpk_7W3o9qVWKvl-gT6VgwkjXsZ6_dwJumtc_r_JN_Yvb9qIaM28aoAd_-dk89YN3i30pUDn938KHqNVvLcn9g_0A-UjxGRlvvrFUcTk0--J3DCp19RdcGakXv_SCiHkErr7n0FGoPDxB1Nd7Sa77UKgtdIO_crTgDqpJvOBte0OrQIlup8hIkn-MIvzdCczc3ypvhbIlpH49aMwAr]

- Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBQGp59ig5zkggKGwQh-gPsD1oeALde4ihVG2XlWMHCFXhKH-foBn6TMODvN0xkBR2zDolzLVmU3Si_JjkAl9Ps6D_eeMYa7MFUPsgjmrEDAPLh7MUyw23GxcT1T6A4xohD4s=]

- Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGb6v9kYOx0pZB_cmJ_GaQ6YJpW8YNJGMWqpvhkGHJf7b-FVVO6I0tUav8vbca6AIT5avlZMQSBVM1w9iuRNDCr_FA-iLRPYkRD4vyfSneReIGGhG6Iu24DOj9KNih-d-h5hzsjg1PbQagP7o=]

- exhibited antimicrobial activity: Topics by Science.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiZdYm89kfSNBn-4SuatRjPTMZF_jdIDZZT0tCBEQl5z1NzPcW3dufPedsP_3ViRUFns8tf9no8Z2S075n--ot9FeNZxGqDfKNKBM2XtdS0kD4bvbg1bY-whjRTdIETRxRTLoZaP74kzVkydrgL05rF57-4tbANuO6-ulJ3WRa4e_WS1k=]

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Ge9Bu-mvs3sOHl8QOzgKnAMqIGJugS0WxBJra5H5LJB4lVpO_Ahwny3pqRKxU752DGdp4Z7sEHVY_7gCFAuxGwm7UKLP_gRJjKBPvJjsRPORxXzb4P4hSPrnm9n4PYddb8Z_ADlVoWe_fQ==]

- In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEKpKwD_1TpR7cGJBg-2U8TD0cra5-Nn0bgRip8KKEhekp-RDzeu0PikQEwwnGAjXlsEm-huuTfwXGKMwZxDRUzcWzV7v46CWrbp2qxndUmqJx53087CsNLZ-uZArYrTuyCbA=]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. turkjps.org [turkjps.org]

- 12. In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Nitro-1H-indole-3-carbonitrile: A Versatile Precursor in Modern Organic Synthesis

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Within this privileged class of heterocycles, 5-nitro-1H-indole-3-carbonitrile has emerged as a particularly valuable and versatile precursor. Its strategic placement of three distinct functional handles—the indole N-H, the C3-nitrile, and the C5-nitro group—provides a rich platform for molecular diversification. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing researchers and drug development professionals with the technical insights and practical protocols necessary to leverage this powerful building block in the creation of novel chemical entities, including potent kinase inhibitors and anticancer agents.[2][3]

Introduction: The Strategic Value of a Trifunctional Precursor

The indole ring system is a recurring motif in a vast array of biologically active compounds, from the neurotransmitter serotonin to the anti-cancer agent vinblastine.[4] The utility of a specific indole precursor is defined by its capacity for controlled, regioselective functionalization. This compound excels in this regard, offering three orthogonal points for chemical modification.

-

C5-Nitro Group: This powerful electron-withdrawing group serves two primary purposes. It activates the indole ring for certain transformations and, more importantly, it is readily reduced to the corresponding 5-aminoindole. This amine is a critical nucleophile, enabling the construction of amides, ureas, sulfonamides, and heterocyclic rings, which are pivotal for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

-

C3-Nitrile Group: The nitrile is a stable and versatile functional group.[6][7] It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or serve as a precursor for various heterocycles.[1] Its electron-withdrawing nature also influences the reactivity of the indole core. The nitrile pharmacophore itself is found in over 30 approved pharmaceutical agents, valued for its metabolic stability and ability to form key hydrogen bond interactions.[8]

-

Indole N-H: The nitrogen atom of the indole ring can be readily deprotonated and alkylated or arylated, providing a straightforward method for introducing substituents that can probe specific binding pockets in biological targets or block metabolic pathways.[9][10]

This trifecta of functionality makes this compound an ideal starting point for building complex molecular architectures, particularly in the context of library synthesis for high-throughput screening and lead optimization campaigns in drug discovery.[3][11]

Synthesis of the Precursor: this compound

The most common and reliable route to this compound begins with the commercially available indole-3-carboxaldehyde. The synthesis is a two-step process involving nitration followed by conversion of the aldehyde to the nitrile.

Step 1: Nitration of Indole-3-carboxaldehyde

The critical step is the regioselective nitration at the C5 position. The electron-withdrawing nature of the C3-aldehyde directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 5- and 6-positions of the benzene ring portion of the indole. Careful control of reaction conditions is essential to favor the desired 5-nitro isomer and minimize side products.

Protocol 2.1: Synthesis of 5-Nitroindole-3-carboxaldehyde[12]

-

Safety: This procedure involves highly corrosive and oxidizing strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄). Cool the flask to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add indole-3-carboxaldehyde to the cooled sulfuric acid with stirring, ensuring the temperature remains below 5 °C. Stir until all the aldehyde has dissolved.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%) to concentrated sulfuric acid, maintaining a low temperature.

-

Nitration: Add the nitrating mixture dropwise to the solution of indole-3-carboxaldehyde over 30-60 minutes. The internal temperature must be strictly maintained between 0 and 5 °C to prevent over-nitration and decomposition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The yellow solid product, 5-nitroindole-3-carboxaldehyde, will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 5-nitroindole-3-carboxaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

Several methods exist for this conversion. A robust and high-yielding method involves the use of 1-nitropropane and diammonium hydrogen phosphate, which dehydrates the intermediate oxime in situ.[12]

Protocol 2.2: Synthesis of this compound

-

Safety: Handle all reagents and solvents in a fume hood.

-

Reaction Setup: To a round-bottom flask, add 5-nitroindole-3-carboxaldehyde (1.0 eq.), diammonium hydrogen phosphate (approx. 5 eq.), 1-nitropropane (approx. 30 eq.), and glacial acetic acid.[12]

-

Reflux: Heat the mixture to reflux and maintain for 12-16 hours. The color of the mixture will typically darken.

-

Solvent Removal: After cooling to room temperature, remove the volatile components under reduced pressure using a rotary evaporator.

-

Precipitation: Add an excess of deionized water to the residue to precipitate the crude product.

-

Isolation & Purification: Collect the solid by vacuum filtration and dry under vacuum. The crude this compound can be purified by recrystallization (e.g., from acetone/hexane) or silica gel column chromatography to yield the final product.[12]

Key Synthetic Transformations & Mechanistic Insights

The true power of this compound lies in the selective manipulation of its functional groups. The following sections detail the most critical transformations.

Reduction of the C5-Nitro Group: Gateway to Bioactive Amines

The conversion of the nitro group to a primary amine is arguably the most important transformation of this precursor. The resulting 5-amino-1H-indole-3-carbonitrile is a key intermediate for introducing diversity elements that often form crucial interactions with biological targets, such as the hinge region of protein kinases.

-

Causality Behind Method Selection: The choice of reducing agent is critical and depends on the tolerance of other functional groups in the molecule.

-

Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields with water as the only byproduct.[5][13] However, it is not compatible with reducible functional groups like alkynes or alkenes and requires specialized hydrogenation equipment.

-

Tin(II) Chloride (SnCl₂): A classic and robust method for reducing aromatic nitro groups. It is tolerant of many functional groups, including nitriles and esters, but requires a stoichiometric amount of the reagent and a careful aqueous workup to remove tin salts.

-

Iron/Acetic Acid (Fe/AcOH): An inexpensive and effective method, particularly on a large scale. The reaction is heterogeneous and may require longer reaction times.

-

Protocol 3.1: Catalytic Hydrogenation to 5-Amino-1H-indole-3-carbonitrile[5]

-

Setup: In a flask suitable for hydrogenation, dissolve this compound in a solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂), typically via a balloon or by pressurizing the vessel (1-3 atm).

-

Reaction: Stir the mixture vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the 5-amino-1H-indole-3-carbonitrile, which may be used directly or purified further. Note that 5-aminoindoles can be sensitive to air oxidation.[13]

N-Functionalization of the Indole Ring

Alkylation or arylation at the N1 position is a common strategy to block a potential site of metabolism and to introduce substituents that can occupy hydrophobic pockets in a protein's active site.[2][14]

-

Causality: The indole N-H is weakly acidic (pKa ≈ 17). A moderately strong base is required for deprotonation to form the indolide anion, which then acts as a nucleophile. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

Protocol 3.2: N-Alkylation with an Alkyl Halide

-

Setup: To a solution of this compound in anhydrous DMF, add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas will be observed.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography.

Application in Target-Oriented Synthesis: A Case Study

The utility of this compound is best illustrated through its application in the synthesis of targeted therapeutic agents. Indole-3-carbonitriles have been identified as potent inhibitors of DYRK1A, a protein kinase implicated in neurodegenerative diseases.[11][15] Furthermore, derivatives of 5-nitroindole have shown significant anticancer activity by binding to the c-Myc promoter G-quadruplex, downregulating the expression of the c-Myc oncogene.[2][3]

The synthesis of such inhibitors often follows a convergent strategy where the key 5-aminoindole core, derived from our precursor, is coupled with other fragments.

Visualizations & Data

Diagrams

// Nodes Start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; N_Func [label="N-Alkylated/\nN-Arylated Indoles", fillcolor="#F1F3F4", fontcolor="#202124"]; C5_Amine [label="5-Amino-1H-indole-3-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3_Acid [label="5-Nitro-1H-indole-3-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Amides [label="Amides / Ureas /\nSulfonamides", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Kinase Inhibitors &\nOther Bioactive Molecules", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> N_Func [label="Base, R-X\n(N-Functionalization)"]; Start -> C5_Amine [label="Reduction\n(e.g., H₂/Pd-C)"]; Start -> C3_Acid [label="Hydrolysis\n(C3-Functionalization)"]; C5_Amine -> Amides [label="Acylation, etc."]; Amides -> Target; N_Func -> Target; C3_Acid -> Target; } DOT Caption: Synthetic utility of this compound.

// Workflow Steps A [label="1. Dissolve Precursor\nin Solvent"]; B [label="2. Add Pd/C Catalyst\n(under N₂ atmosphere)"]; C [label="3. Purge Vessel &\nIntroduce H₂ Gas"]; D [label="4. Stir Vigorously\nat Room Temperature"]; E [label="5. Monitor by TLC"]; F [label="6. Filter through Celite®\nto Remove Catalyst"]; G [label="7. Concentrate Filtrate\nunder Reduced Pressure"]; H [label="8. Isolate Pure\n5-Aminoindole Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections A -> B -> C -> D -> E; E -> F [label="Reaction Complete"]; F -> G -> H; } DOT Caption: Experimental workflow for catalytic hydrogenation.

Data Summary Table

| Transformation | Reagents & Conditions | Typical Yield | Key Considerations |

| C5-Nitro Reduction | H₂, 10% Pd/C, MeOH, RT, 1-3 atm | 85-95% | Clean reaction; incompatible with reducible groups.[5] |

| SnCl₂·2H₂O, EtOH, Reflux | 70-85% | Good functional group tolerance; requires tin salt removal. | |

| N-Alkylation | NaH, Alkyl Halide, DMF, 0°C to RT | 75-90% | Requires anhydrous conditions; NaH is pyrophoric.[2] |

| K₂CO₃, Alkyl Halide, Acetonitrile, Reflux | 60-80% | Milder conditions, suitable for less reactive halides. | |

| C3-Nitrile Hydrolysis | NaOH (aq), EtOH, Reflux | 60-75% | Can be sluggish; risk of decarboxylation under harsh acid.[1] |

Conclusion

This compound is a high-value, strategically functionalized precursor that serves as an efficient entry point into a wide range of complex, biologically active molecules. Its predictable reactivity allows for the selective and sequential modification of its three key functional groups, enabling the rapid generation of diverse chemical libraries and the streamlined synthesis of optimized drug candidates. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block in their pursuit of novel therapeutics.

References

-

Dhayalan, B., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Available from: [Link]

-

Dhayalan, B., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available from: [Link]

-

Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 929-937. Available from: [Link]

-

Dhayalan, B., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Wiley Online Library. Available from: [Link]

-

R Discovery. A Study of 5-Nitroindole Alkylation. R Discovery. Available from: [Link]

-

ResearchGate. Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. ResearchGate. Available from: [Link]

-

Blatter, H. M., et al. Indole-3-carbonitrile. Organic Syntheses. Available from: [Link]

-

MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available from: [Link]

-

PMC. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC. Available from: [Link]

-

ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available from: [Link]

-

To, Y., et al. (2013). Synthesis of 3-cyanoindole derivatives mediated by copper(I) iodide using benzyl cyanide. The Journal of Organic Chemistry, 78(7), 3374-3378. Available from: [Link]

-

ResearchGate. Scope of N-arylation of 5-nitroindole with different iodobenzenes. ResearchGate. Available from: [Link]

- Google Patents. N-alkylation of indole derivatives. Google Patents.

-

ResearchGate. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. ResearchGate. Available from: [Link]

-

PMC. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PMC. Available from: [Link]

-

PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available from: [Link]

-

Boschelli, D. H., et al. (2009). Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3623-3626. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-cyanoindole derivatives mediated by copper(I) iodide using benzyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. d-nb.info [d-nb.info]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Multifaceted Mechanism of Action of 5-Nitro-1H-indole-3-carbonitrile Compounds: A Technical Guide for Drug Discovery Professionals